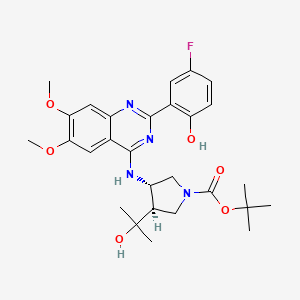
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrrolidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluoro and Hydroxy Groups: The 5-fluoro-2-hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents and hydroxylation reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or amines.
Coupling Reactions: The final coupling of the quinazoline core with the pyrrolidine ring and the tert-butyl group can be achieved using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, using oxidizing agents like PCC or KMnO4.
Reduction: Reduction reactions can occur at the quinazoline core or the pyrrolidine ring using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro and hydroxy positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Quinones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted quinazolines
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and development.
Medicine
Drug Development:
Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The quinazoline core and pyrrolidine ring play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-tert-butyl 3-((2-(5-chloro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (3S,4R)-tert-butyl 3-((2-(5-bromo-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the 5-fluoro-2-hydroxyphenyl group in (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.
Properties
Molecular Formula |
C28H35FN4O6 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H35FN4O6/c1-27(2,3)39-26(35)33-13-18(28(4,5)36)20(14-33)31-24-16-11-22(37-6)23(38-7)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34,36H,13-14H2,1-7H3,(H,30,31,32)/t18-,20-/m1/s1 |
InChI Key |
QUTNZBPKXWUQFD-UYAOXDASSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


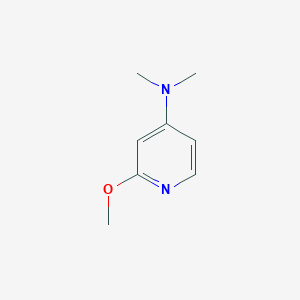
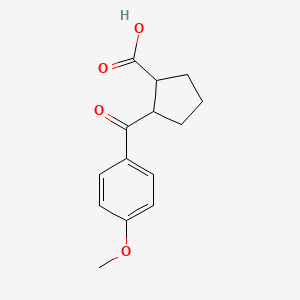

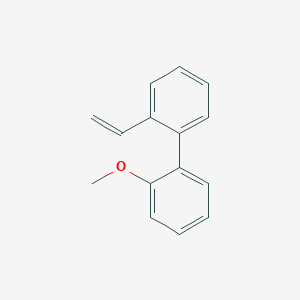
![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
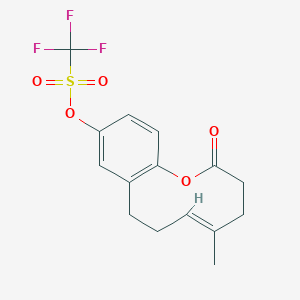
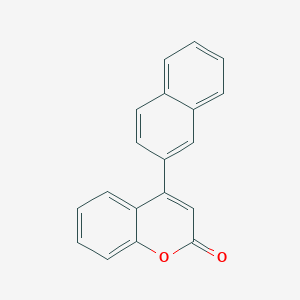
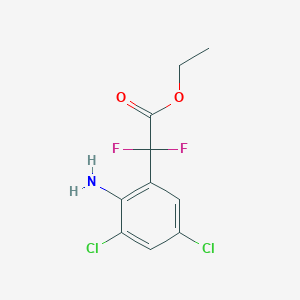
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)

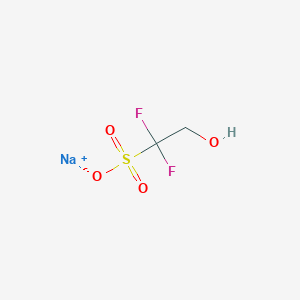
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
